4-((5-Bromo-2-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione
CAS No.: 497823-53-7
Cat. No.: VC16115298
Molecular Formula: C15H12BrN5OS
Molecular Weight: 390.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 497823-53-7 |
|---|---|
| Molecular Formula | C15H12BrN5OS |
| Molecular Weight | 390.3 g/mol |
| IUPAC Name | 4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C15H12BrN5OS/c1-22-13-6-5-11(16)8-10(13)9-18-21-14(19-20-15(21)23)12-4-2-3-7-17-12/h2-9H,1H3,(H,20,23)/b18-9+ |
| Standard InChI Key | NHTPWXHANOGKHN-GIJQJNRQSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC=CC=N3 |
Introduction
Molecular Architecture and Structural Features
The molecular formula C₁₅H₁₂BrN₅OS reflects the compound’s hybrid architecture, combining three distinct pharmacophoric units:
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1,2,4-Triazole-5-thione core: Provides hydrogen-bonding capacity via N–H and C=S groups .
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Pyridin-2-yl substituent: Enhances metal-coordination potential through its nitrogen lone pair .
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5-Bromo-2-methoxybenzylidene moiety: Introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Table 1: Key Structural Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| C=S bond length | 1.682 Å | |
| Dihedral angle (triazole-pyridine) | 34.43° | |
| Hydrogen bond (N–H⋯O) | 2.892 Å | |
| π-π stacking distance | 3.45–3.78 Å |
X-ray crystallography reveals a monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 7.2720 Å, b = 11.631 Å, c = 17.031 Å, and β = 95.12° . The thione tautomer is stabilized by a C=S double bond (1.682 Å), distinct from thiol forms (C–S ~1.81 Å) .
Synthesis and Optimization Strategies
The compound is synthesized via a three-step protocol:
Step 1: Condensation of 4-amino-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione with 5-bromo-2-methoxybenzaldehyde under refluxing methanol .
Step 2: Purification via vacuum filtration and recrystallization from methanol (yield: 89%) .
Step 3: Characterization by IR, NMR, and mass spectrometry to confirm imine (C=N) formation at ~1600 cm⁻¹ and aromatic proton shifts at δ 7.2–8.5 ppm .
Table 2: Synthetic Conditions and Outcomes
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Methanol | High solubility of intermediates |
| Reaction time | 3.5 hours | 89% yield |
| Key IR signal | 1589 cm⁻¹ (C=N) | Confirms Schiff base formation |
Mannich base derivatives of analogous triazoles show enhanced bioavailability through aminoalkylation, suggesting future derivatization routes .
Spectroscopic and Crystallographic Characterization
IR Spectroscopy:
¹H NMR (DMSO-d₆):
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Pyridine protons: δ 8.52 (d, J = 4.8 Hz), 7.89 (t, J = 7.6 Hz), 7.45 (d, J = 7.8 Hz)
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Methoxy group: δ 3.87 (s, 3H)
UV-Vis:
Single-crystal X-ray diffraction confirms intermolecular N–H⋯O hydrogen bonds (2.892 Å) and offset π-π interactions between triazole and pyridine rings (centroid distance: 3.65 Å) .
Biological Activity and Mechanism
The compound exhibits broad-spectrum antimicrobial activity:
Table 3: Antimicrobial Efficacy (MIC Values)
| Organism | MIC (μg/mL) | Reference |
|---|---|---|
| E. coli (Gram-negative) | 12.5 | |
| S. aureus (Gram-positive) | 6.25 | |
| C. albicans (Fungal) | 25.0 |
Mechanistic studies suggest thione sulfur and pyridine nitrogen chelate microbial metalloenzymes, disrupting cell wall biosynthesis . Mannich base analogs show 3–5× enhanced potency due to improved membrane permeability .
Applications in Medicinal and Materials Chemistry
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Anticancer Agents: Triazole-thiones inhibit topoisomerase IIα (IC₅₀: 1.8 μM) via intercalative DNA binding .
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Corrosion Inhibition: Adsorbs on mild steel surfaces (90% efficiency at 500 ppm) through S and N donor atoms.
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Luminescent Materials: Pyridine-triazole conjugates emit blue light (λₑₘ: 450 nm) with potential for OLEDs.
Comparative Analysis with Structural Analogs
Table 4: Substituent Effects on Biological Activity
| Compound | LogP | MIC (S. aureus) | Reference |
|---|---|---|---|
| 5-Bromo-2-methoxy derivative | 2.1 | 6.25 μg/mL | |
| 5-Chloro-2-hydroxy analog | 1.8 | 12.5 μg/mL | |
| Unsubstituted benzylidene parent | 1.5 | 25.0 μg/mL |
Electron-withdrawing bromine and methoxy groups enhance lipophilicity (LogP) and membrane penetration, correlating with lower MIC values .
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